(4a,6-Dihydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate
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Overview
Description
Preparation Methods
Norcaesalpinin E is typically isolated from the seed kernels of Caesalpinia crista. The isolation process involves extraction with organic solvents followed by chromatographic techniques to purify the compound . There are no widely reported synthetic routes or industrial production methods for Norcaesalpinin E, as it is primarily obtained from natural sources.
Chemical Reactions Analysis
Norcaesalpinin E undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This reaction can occur under acidic or basic conditions, often involving reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Norcaesalpinin E has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Medicine: Its potential therapeutic effects against malaria are being explored.
Mechanism of Action
Norcaesalpinin E exerts its antimalarial effects by targeting the Plasmodium falciparum parasite. The compound interferes with the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Norcaesalpinin E is part of a family of cassane-type diterpenoids. Similar compounds include:
- Caesalpine A
- Caesalpine B
- Bonducellpin C
- Bonducellpin D
- Caesalmin B
- Caesalmin E
- Delta-Caesalpin
- 2-Acetoxy-3-deacetoxycaesaldekarin E
- 7-O-Acetylbonducellpin C
- 14-Deoxy-epsilon-caesalpin
- Isovouacapenol C
- Ajuforrestin A
- Neocaesalpin O
- Neocaesalpin L
- 12-Demethylneocaesalpin F
- 7-O-Acetylneocaesalpin N
- Minaxin C
Norcaesalpinin E is unique due to its specific structure and potent antimalarial activity, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
(4a,6-dihydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-11(22)27-16-5-7-19(2,3)21(25)10-14(23)17-13(20(16,21)4)9-15-12(18(17)24)6-8-26-15/h6,8,13-14,16-17,23,25H,5,7,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBALQPBIWZLHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(=O)C3C(C2)O)C)O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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